Naveglitazar

Catalog No.
S536720
CAS No.
476436-68-7
M.F
C25H26O6
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naveglitazar

CAS Number

476436-68-7

Product Name

Naveglitazar

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1

InChI Key

OKJHGOPITGTTIM-DEOSSOPVSA-N

SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-methoxy-4-(3-(4-phenoxyphenoxy)propoxy)benzenepropionic acid, LY 519818, LY-519818, LY519818, naveglitazar

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Description

The exact mass of the compound Naveglitazar is 422.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naveglitazar is a synthetic compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, with a dominant affinity for PPAR γ. Its chemical formula is C25H26O6, and it is known for its hypoglycemic properties, making it a subject of interest in the treatment of metabolic disorders such as type 2 diabetes mellitus. Naveglitazar acts by regulating lipid metabolism and enhancing glucose uptake in peripheral tissues, thereby improving insulin sensitivity and lowering blood glucose levels .

Naveglitazar exhibits significant biological activity through its action as a PPAR agonist. By activating PPAR γ, it promotes adipocyte differentiation and fatty acid storage, while PPAR α activation enhances fatty acid oxidation in the liver. This dual action leads to improved lipid profiles and reduced insulin resistance. Studies have shown that naveglitazar can effectively lower plasma glucose levels and improve insulin sensitivity in animal models .

The synthesis of naveglitazar involves multi-step organic reactions that typically include:

  • Formation of Key Intermediates: Starting materials are reacted under controlled conditions to form key intermediates that contain the necessary functional groups.
  • Coupling Reactions: These intermediates are then coupled through various
To construct the final structure of naveglitazar.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
  • Specific details on the exact synthetic route may vary depending on the laboratory protocols but generally involve standard organic synthesis techniques.

    Naveglitazar is primarily investigated for its potential applications in:

    • Diabetes Management: Its ability to lower blood glucose levels makes it a candidate for treating type 2 diabetes mellitus.
    • Lipid Regulation: Due to its effects on lipid metabolism, it may also be useful in managing dyslipidemia associated with metabolic syndrome.
    • Potential Anti-inflammatory Effects: Research suggests that PPAR agonists can have anti-inflammatory properties, which may extend naveglitazar's applications beyond metabolic disorders .

    Naveglitazar has been studied for its interactions with various biological systems:

    • Drug Interactions: It may interact with other medications metabolized by similar pathways, particularly those involving cytochrome P450 enzymes.
    • Endogenous Ligands: The compound is activated by endogenous ligands such as 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine, indicating its role in lipid signaling pathways .
    • Metabolic Pathways: Understanding its metabolic pathways can help predict potential interactions with other drugs or dietary components.

    Similar Compounds

    Several compounds exhibit similar mechanisms of action or therapeutic potential as naveglitazar. These include:

    Compound NamePPAR ActivityUnique Features
    NetoglitazoneDualNotable for reducing plasma glucose and insulin levels
    RagaglitazarDualAssociated with adverse effects leading to discontinued development
    PioglitazonePPAR γCommonly used in diabetes management but lacks dual activity
    RosiglitazonePPAR γSimilar action but has faced scrutiny due to safety concerns

    Naveglitazar's unique profile lies in its dual agonistic activity with a stronger emphasis on PPAR γ, which may provide enhanced therapeutic benefits compared to other compounds that primarily target one receptor subtype.

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    5.2

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    422.17293854 g/mol

    Monoisotopic Mass

    422.17293854 g/mol

    Heavy Atom Count

    31

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    Y995M7GM0G

    Pharmacology

    Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion.

    KEGG Target based Classification of Drugs

    Nuclear receptors
    Thyroid hormone like receptors
    Peroxisome proliferator-activated receptor (PPAR)
    NR1C1 (PPARA) [HSA:5465] [KO:K07294]

    Other CAS

    476436-68-7

    Wikipedia

    Naveglitazar

    Dates

    Modify: 2024-02-18
    1: Tseng CH, Tseng FH. Peroxisome proliferator-activated receptor agonists and
    2: Long GG, Reynolds VL, Dochterman LW, Ryan TE. Neoplastic and non-neoplastic
    3: Ahlawat P, Srinivas NR. Allometric prediction of the human pharmacokinetic
    4: Long GG, Reynolds VL, Lopez-Martinez A, Ryan TE, White SL, Eldridge SR.
    5: Yi P, Hadden CE, Annes WF, Jackson DA, Peterson BC, Gillespie TA, Johnson JT.

    Explore Compound Types